molecular formula C20H42N2O B1257812 Palmitoylputrescine

Palmitoylputrescine

Cat. No.: B1257812
M. Wt: 326.6 g/mol
InChI Key: VWGZHNDNCJLJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoylputrescine is a naturally occurring antibiotic compound first identified through heterologous expression of environmental DNA (eDNA) extracted from bromeliad tank water in Costa Rica . Structurally, it consists of a 16-carbon palmitoyl group linked to putrescine (a tetraamine, 1,4-diaminobutane) via an amide bond . Its biosynthesis is mediated by the enzyme this compound synthase, encoded by genes cloned from microbial communities in bromeliad ecosystems .

Functionally, this compound exhibits antibiotic activity against Gram-positive bacteria, including Bacillus subtilis . While its ecological role in bromeliad-associated bacteria remains unclear, analogous molecules are implicated in receptor activation in animal tissues and plant defense signaling . Its discovery underscores the utility of metagenomic approaches for mining bioactive natural products from unculturable environmental microbes .

Properties

Molecular Formula

C20H42N2O

Molecular Weight

326.6 g/mol

IUPAC Name

N-(4-aminobutyl)hexadecanamide

InChI

InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-19-16-15-18-21/h2-19,21H2,1H3,(H,22,23)

InChI Key

VWGZHNDNCJLJRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCN

Synonyms

palmitoylputrescine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Palmitoylputrescine belongs to a broader class of N-acylated polyamines and fatty acid derivatives , which share structural or functional similarities. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structure Source Biological Activity Key References
This compound C16 palmitoyl + putrescine Bromeliad tank water eDNA Antibacterial (B. subtilis)
N-Palmitoyl-L-arginine C16 palmitoyl + L-arginine Spirulina microalgae Antimicrobial, signaling
Turbomycin A/B Indole derivatives Soil eDNA Broad-spectrum antibiotics
Long-chain N-acyl amino acids Variable acyl + amino acids Soil eDNA Antimicrobial, biosurfactant
Linoleic acid amide C18 unsaturated acyl + amine Chlorella microalgae Anti-inflammatory, neuromodulatory

Structural Similarities and Differences

  • N-Acylated Polyamines : this compound and N-palmitoyl-L-arginine both feature a palmitoyl chain but differ in their amine moieties. The former uses putrescine, while the latter incorporates L-arginine, altering solubility and target specificity .
  • Fatty Acid-Amino Acid Conjugates: Long-chain N-acyl amino acids (e.g., N-icosanoyl-glycine) share the amide linkage but vary in acyl chain length and amino acid residues, influencing their roles as biosurfactants or antimicrobials .
  • Indole Derivatives : Turbomycin A/B, though structurally distinct (indole cores), are functionally analogous as antibiotics derived from eDNA .

Functional Overlap and Divergence

  • Antibiotic Activity : this compound and turbomycins inhibit Gram-positive bacteria, but turbomycins exhibit broader activity against Staphylococcus aureus and Enterococcus faecalis .
  • Multifunctional Roles: Unlike this compound, linoleic acid amide and N-palmitoyl-L-arginine display anti-inflammatory and signaling properties, suggesting evolutionary adaptation to niche ecological roles .
  • Biotechnological Potential: Long-chain N-acyl amino acids are engineered for industrial applications (e.g., biosurfactants), whereas this compound remains primarily studied for its antibiotic function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.